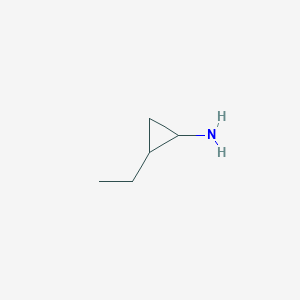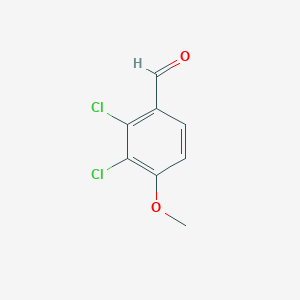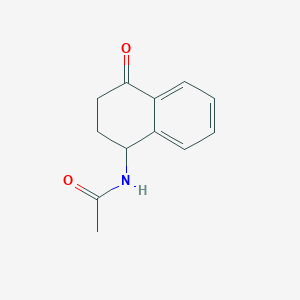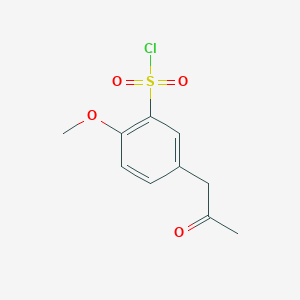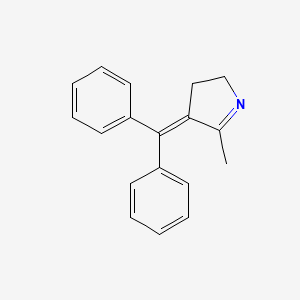
4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole
描述
4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole, also known as DPM, is a chemical compound that has been the subject of scientific research due to its potential use in various fields including medicine and material science. DPM is a heterocyclic compound that contains a pyrrole ring and a diphenylmethylidene group. In
作用机制
The mechanism of action of 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole is not fully understood, but it is believed to act through the inhibition of key enzymes involved in cell growth and division. 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole can inhibit the growth of cancer cells and bacterial strains. 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has also been shown to have antioxidant activity, which may contribute to its potential use as a therapeutic agent. In animal studies, 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has been shown to have low toxicity and no significant adverse effects on the liver or kidneys.
实验室实验的优点和局限性
One of the advantages of using 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole in lab experiments is its relatively simple synthesis method. 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole is also stable and can be stored for long periods without significant degradation. However, one limitation of using 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole is its low solubility in water, which may limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action of 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole and its potential side effects.
未来方向
There are several future directions for research on 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole. In material science, 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole could be used as a building block for the synthesis of new materials with unique properties such as conductivity and mechanical strength. In medicinal chemistry, further studies are needed to determine the full potential of 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole as an antitumor agent and its potential use in combination with other chemotherapeutic agents. Additionally, more research is needed to fully understand the mechanism of action of 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole and its potential side effects in vivo.
科学研究应用
4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has been widely studied for its potential use in various fields of research. In material science, 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has been used as a building block for the synthesis of new polymers with unique properties. In medicinal chemistry, 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has been investigated for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells. 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has also been studied for its antimicrobial activity against various bacterial strains.
属性
IUPAC Name |
4-benzhydrylidene-5-methyl-2,3-dihydropyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-14-17(12-13-19-14)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTANWPGZXCMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC1=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482070 | |
| Record name | 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole | |
CAS RN |
731-36-2 | |
| Record name | 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






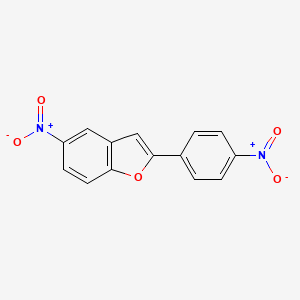


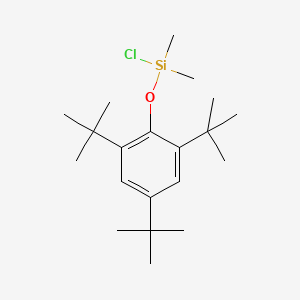
![N-[1-(3-chloropyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1625812.png)
